molecular formula C21H27FN4O2 B5476167 4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one

Cat. No.: B5476167
M. Wt: 386.5 g/mol
InChI Key: MFMSBRRZDFNCIA-UHFFFAOYSA-N
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Description

Pyrazole-based compounds, which might be structurally similar to the compound you’re interested in, are known for their diverse pharmacological effects . They have been synthesized and evaluated for their antitubercular and antibacterial activity .


Synthesis Analysis

The synthesis of pyrazole-based compounds often involves click reactions using a green solvent . The synthesized intermediate and final compounds are usually characterized by 1H NMR, 13C NMR, and mass spectra and elemental analysis techniques .


Molecular Structure Analysis

The structure of pyrazole-based compounds is often evidenced by single crystal X-ray diffraction study .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds are usually characterized by 1H NMR, 13C NMR, and mass spectra and elemental analysis techniques .

Mechanism of Action

Pyrazole-based compounds have shown significant antitubercular activity against Mycobacterium tuberculosis H37 Rv . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative .

Safety and Hazards

The cytotoxicity study of active anti-TB compounds on normal Vero cells revealed that the compounds are non-toxic with a high selectivity index .

Future Directions

Novel inhibitors that offer selective suppression of isoforms or specific disruption of protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This could be a potential future direction for the development of new pyrazole-based compounds.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[2-(3-methylpyrazol-1-yl)acetyl]-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2/c1-15(2)19-13-24(21(28)14-25-11-8-16(3)23-25)10-9-20(27)26(19)12-17-4-6-18(22)7-5-17/h4-8,11,15,19H,9-10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMSBRRZDFNCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(=O)N2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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